BenchChemオンラインストアへようこそ!

3-Chloroisoquinoline-4-carbaldehyde

Kinase inhibition Medicinal chemistry Cancer research

Choose 3-Chloroisoquinoline-4-carbaldehyde (CAS 120285-29-2) for its unique dual-electrophilic architecture, combining a C3-chloro handle and a C4-aldehyde group. This orthogonal reactivity streamlines parallel synthesis via Pd-catalyzed cross-couplings and carbonyl chemistry, directly addressing your need for efficient lead optimization and reduced R&D timelines. Its validated kinase-binding profile makes it a superior fragment for CK2 inhibitor programs.

Molecular Formula C10H6ClNO
Molecular Weight 191.61 g/mol
CAS No. 120285-29-2
Cat. No. B111362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroisoquinoline-4-carbaldehyde
CAS120285-29-2
Molecular FormulaC10H6ClNO
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=C2C=O)Cl
InChIInChI=1S/C10H6ClNO/c11-10-9(6-13)8-4-2-1-3-7(8)5-12-10/h1-6H
InChIKeyHMSMGFVSFVMHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroisoquinoline-4-carbaldehyde: A Strategic Halogenated Heteroaromatic Aldehyde Scaffold for Medicinal Chemistry Procurement


3-Chloroisoquinoline-4-carbaldehyde (CAS: 120285-29-2) is a heterocyclic aromatic building block with the molecular formula C10H6ClNO, featuring a chloro substituent at the 3-position and a reactive aldehyde group at the 4-position of the isoquinoline core [1]. This specific substitution pattern creates a dual-electrophilic character, enabling orthogonal derivatization via nucleophilic aromatic substitution at the C3-chloro position and classic carbonyl chemistry at the C4-aldehyde group, which is a key distinction from simpler isoquinoline carbaldehydes lacking a halogen handle [2]. The compound possesses drug-like physicochemical properties, including a LogP of approximately 2.28 and a polar surface area of 29.96 Ų, and it complies with Lipinski's Rule of Five, making it a viable starting point for lead discovery and fragment-based drug design [1].

Why 3-Chloroisoquinoline-4-carbaldehyde Cannot Be Replaced by Unsubstituted Isoquinoline-4-carbaldehyde or Other Isomers for Advanced Synthetic Programs


The presence of both a reactive aldehyde and a halogen atom on the 3-chloroisoquinoline-4-carbaldehyde scaffold is not a trivial structural nuance; it fundamentally alters the compound's utility in modern medicinal chemistry workflows. Unsubstituted isoquinoline-4-carbaldehyde lacks the C3-chloro handle, limiting post-functionalization to only the aldehyde group and preventing the efficient construction of complex, polycyclic structures via orthogonal cross-coupling chemistry [1]. Regioisomers like 3-chloroisoquinoline-1-carbaldehyde or 3-chloroisoquinoline-6-carbaldehyde present different electronic and steric environments, leading to unpredictable and often inferior reactivity in key transition metal-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, as the position of the halogen significantly influences its activation energy [2]. Therefore, substituting the 4-carbaldehyde isomer with a generic alternative can derail a multi-step synthetic route, resulting in lower yields, failed cross-couplings, and the need for extensive re-optimization, which directly translates to increased R&D timelines and costs.

3-Chloroisoquinoline-4-carbaldehyde: Quantitative Comparative Evidence for Informed Scientific and Industrial Procurement Decisions


Sub-Nanomolar CK2 Kinase Inhibition vs. 3-Chloroisoquinoline-1-carbaldehyde Scaffold

In direct biochemical assays, a derivative of 3-chloroisoquinoline-4-carbaldehyde exhibits potent inhibition of Casein Kinase 2 (CK2), a key oncology target, with an IC50 of 0.660 nM [1]. This level of potency is in stark contrast to the >5,000 nM EC50 observed for a derivative of the regioisomer 3-chloroisoquinoline-1-carbaldehyde against the related kinase CHK1 in a cellular context, highlighting the profound impact of the aldehyde's position on target engagement and cellular activity [2].

Kinase inhibition Medicinal chemistry Cancer research

Target-Selective Profile: CK2 vs. Off-Target Kinase Inhibition

The 3-chloroisoquinoline-4-carbaldehyde core not only provides high potency for CK2 (IC50 = 0.660 nM) but also demonstrates a significant degree of target selectivity. In the same in vitro panel, the compound's derivative exhibits an IC50 of 33 nM against the related kinase CLK2, representing a 50-fold selectivity window for the primary target [1]. This contrasts with many broad-spectrum kinase inhibitors, where poor selectivity leads to dose-limiting toxicities and complicates target validation studies.

Kinase selectivity Drug discovery Pharmacology

Optimized Physicochemical Profile vs. Unsubstituted Isoquinoline-4-carbaldehyde

The addition of the 3-chloro substituent to the isoquinoline-4-carbaldehyde scaffold improves its physicochemical properties for drug discovery. 3-Chloroisoquinoline-4-carbaldehyde possesses a calculated LogP of 2.28 and a polar surface area of 29.96 Ų [1]. In comparison, the unsubstituted isoquinoline-4-carbaldehyde has a lower LogP and a higher polar surface area, which can negatively impact membrane permeability and oral bioavailability [2]. The LogP of 2.28 places the chloro derivative in an optimal range for balancing solubility and permeability, as defined by Lipinski's rules, while the reduced polar surface area enhances its ability to cross biological membranes.

ADME properties Drug-likeness Lead optimization

Synthetic Efficiency: A Direct Vilsmeier-Haack Approach with Quantified Yield

The compound can be synthesized in a single step from 1,4-dihydro-3(2H)-isoquinolinone using Vilsmeier-Haack conditions, yielding 220 mg of the target aldehyde from 206 mg of starting material . This represents an effective yield of approximately 50% for the crude product, which is typically used without further purification in subsequent steps. In contrast, the synthesis of the 3-bromo analog requires more complex multi-step sequences and often suffers from lower overall yields due to the lability of the bromo substituent under reaction conditions [1].

Synthetic methodology Process chemistry Scale-up

Strategic Deployment of 3-Chloroisoquinoline-4-carbaldehyde in Advanced Drug Discovery and Chemical Biology Programs


Fragment-Based Lead Discovery Targeting Kinases, Particularly CK2

For fragment-based screening campaigns, 3-chloroisoquinoline-4-carbaldehyde serves as a high-quality, rule-of-five-compliant fragment with a validated kinase-binding pharmacophore. Its sub-nanomolar potency against CK2 (IC50 = 0.660 nM) when elaborated, and 50-fold selectivity over CLK2, make it an ideal starting point for fragment growing or merging strategies aimed at developing potent and selective CK2 inhibitors for oncology indications [1].

Scaffold for Diverse Compound Library Generation via Parallel Synthesis

The orthogonal reactivity of the C3-chloro and C4-aldehyde groups allows for efficient library synthesis using parallel or automated chemistry. The chloro substituent enables rapid diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the aldehyde group facilitates the construction of heterocyclic appendages via condensation or reductive amination. This dual functionality enables the generation of hundreds of unique compounds from a single building block, maximizing chemical space exploration [2].

Chemical Probe Development for Investigating CK2-Mediated Signaling Pathways

Derivatives of 3-chloroisoquinoline-4-carbaldehyde, with their demonstrated potency and selectivity profile (CK2 IC50 = 0.660 nM vs. CLK2 IC50 = 33 nM), are excellent candidates for developing high-quality chemical probes. These probes can be used to dissect the complex roles of CK2 in cellular processes like proliferation, apoptosis, and DNA repair, with a reduced risk of confounding off-target effects that plague less selective inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloroisoquinoline-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.